An In-depth Technical Guide to Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
An In-depth Technical Guide to Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of well-defined molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate, a bifunctional molecule incorporating a protected piperidine ring and an electronically activated nitrophenyl ether, represents a key intermediate for the construction of diverse chemical scaffolds. Its utility lies in the orthogonal reactivity of its constituent parts: the Boc-protected amine allows for stable integration into synthetic routes, while the nitroaromatic moiety serves as a versatile handle for subsequent chemical elaboration, most notably through reduction to the corresponding aniline derivative. This guide provides a comprehensive overview of its synthesis, characterization, applications, and safe handling, grounded in established chemical principles and practical insights for the laboratory professional.
Core Molecular Attributes
A foundational understanding of a chemical entity begins with its fundamental properties. Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate is identified by the following key data:
| Property | Value | Source(s) |
| CAS Number | 690632-03-2 | [1][2] |
| Molecular Formula | C₁₆H₂₂N₂O₅ | [1][2] |
| Molecular Weight | 322.36 g/mol | [1][2] |
| Appearance | Expected to be a solid | N/A |
| Storage | Sealed in a dry environment at 2-8°C | [1][2] |
Synthesis and Mechanistic Considerations
While a definitive, peer-reviewed synthesis for tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate is not extensively documented, its structure strongly suggests a synthesis via nucleophilic aromatic substitution (SNAr). This well-established reaction class is a cornerstone of aryl ether formation.[3][4][5]
A plausible and efficient synthetic pathway is outlined below. The rationale for this approach is based on the successful synthesis of structurally related aryl piperidinyl ethers, which are key intermediates in the preparation of active pharmaceutical ingredients (APIs) like Vandetanib.[6][7]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate.
Detailed Experimental Protocol (Representative)
Objective: To synthesize tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate from tert-butyl 4-hydroxypiperidine-1-carboxylate and 1-fluoro-2-nitrobenzene.
Materials:
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate
-
1-Fluoro-2-nitrobenzene
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Alkoxide Formation: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the potassium alkoxide is the critical first step, as the free alcohol is not nucleophilic enough to displace the fluoride on the electron-deficient aromatic ring.
-
SNAr Reaction: Remove the THF under reduced pressure. To the resulting potassium salt, add anhydrous DMF followed by 1-fluoro-2-nitrobenzene (1.05 eq). Heat the reaction mixture to 80-100°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. The electron-withdrawing nitro group is essential here, as it stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate.
Structural Characterization
Unambiguous characterization of the final product is critical for its use in further synthetic endeavors. The following techniques are standard for the structural elucidation of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm integrating to 9H), the piperidine ring protons (a series of multiplets between ~1.6 and 4.0 ppm), and the aromatic protons of the 2-nitrophenyl group (multiplets in the aromatic region, ~7.0-8.0 ppm). The proton at the 4-position of the piperidine ring, being attached to the ether oxygen, would likely appear as a downfield multiplet.[8]
-
¹³C NMR: The carbon NMR spectrum should display a signal for the quaternary carbon of the Boc group at ~80 ppm and the carbonyl carbon around 154 ppm. The carbons of the piperidine ring would appear in the aliphatic region (~30-70 ppm), with the carbon bearing the ether linkage (C4) being the most downfield of this set. The aromatic carbons would be observed between ~115 and 150 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 323.36. Fragmentation patterns may include the loss of the Boc group or cleavage of the ether linkage.
Applications in Drug Discovery
The primary utility of tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate is as a versatile building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.[9]
Key Synthetic Transformations and Rationale
Caption: Key synthetic transformations of the title compound in drug discovery.
The strategic value of this intermediate stems from two key features:
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The Nitro Group as a Masked Amine: The nitro group can be readily and cleanly reduced to an amine under various conditions (e.g., catalytic hydrogenation, reduction with metals such as tin(II) chloride).[10] This newly formed amino group can then serve as a nucleophile or a point for further derivatization, such as in amide bond formation, sulfonamide synthesis, or reductive amination. This two-step sequence allows for the introduction of an amino-aryl moiety into a target molecule.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions, including those typically used for modifying the nitro group. It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), revealing the secondary amine of the piperidine ring for subsequent reactions.[9]
This dual functionality makes tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate an ideal starting material for creating libraries of compounds for high-throughput screening or for the targeted synthesis of complex APIs.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential. The following information is based on available safety data for this compound and general knowledge of aromatic nitro compounds.[7][11][12][13][14]
GHS Hazard Classification
| Hazard Class | Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |
Signal Word: Warning[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[1][2]
Aromatic nitro compounds as a class can have toxic properties and may be absorbed through the skin.[7][13][14] Care should be taken to avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate is a valuable and versatile intermediate in the field of organic synthesis and drug discovery. Its well-defined structure, featuring orthogonally reactive functional groups, allows for its strategic incorporation into complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, will enable researchers and scientists to effectively utilize this compound in their pursuit of novel therapeutic agents.
References
- Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
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International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
- ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Request PDF.
- Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 2-11.
- Google Patents. (n.d.). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.
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Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
- Journal of Synthetic Chemistry. (2023). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 1(1), 1-10.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
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Lead Sciences. (n.d.). tert-Butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate. Retrieved from [Link]
- ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
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Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
- ResearchGate. (2026).
- National Institutes of Health. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry.
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